1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid, also known as CP-690,550, is a small molecule inhibitor that has shown promise in the treatment of autoimmune diseases. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies. In
Wirkmechanismus
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid works by inhibiting the activity of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of various cytokines. By inhibiting JAK3, this compound prevents the activation of T-cells and the production of cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation in animal models of autoimmune diseases. This compound has also been shown to reduce the number of activated T-cells in the blood of patients with rheumatoid arthritis. In clinical trials, this compound has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid is its specificity for JAK3, which reduces the risk of off-target effects. This compound also has a relatively long half-life, which allows for once-daily dosing. One limitation of this compound is its potential to increase the risk of infections, as JAK3 is involved in the immune response. This compound may also have effects on other cell types, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid. One direction is to explore the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another direction is to investigate the potential use of this compound in other autoimmune diseases such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential in the treatment of autoimmune diseases. Its specificity for JAK3 and once-daily dosing make it an attractive option for patients. Further research is needed to fully understand the potential benefits and limitations of this compound in the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-(cyclopentylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit the production of cytokines such as interleukin-2 and interferon-gamma, which are involved in the inflammatory response. This compound has also been shown to prevent the activation of T-cells, which play a key role in the immune response.
Eigenschaften
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(12-8-3-1-2-4-8)7-14-6-5-9(13-14)11(16)17/h5-6,8H,1-4,7H2,(H,12,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHMNUKRADROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.